molecular formula C16H25NO3 B2459146 Benzyl (8-hydroxyoctyl)carbamate CAS No. 134477-39-7

Benzyl (8-hydroxyoctyl)carbamate

Cat. No.: B2459146
CAS No.: 134477-39-7
M. Wt: 279.38
InChI Key: CUNSRDNJMLJVKI-UHFFFAOYSA-N
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Description

Benzyl (8-hydroxyoctyl)carbamate is a white crystalline powder belonging to the class of carbamate compounds. It is known for its use as a protecting group in organic synthesis, particularly for amines. The compound has a molecular formula of C16H25NO3 and a molecular weight of 279.38 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (8-hydroxyoctyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 8-aminooctanol under mild conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl (8-hydroxyoctyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group.

Major Products Formed:

    Oxidation: Formation of benzyl (8-oxooctyl)carbamate.

    Reduction: Formation of 8-aminooctyl carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (8-hydroxyoctyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and drug intermediates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl (8-hydroxyoctyl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing selective reactions to occur at other functional groups. The benzyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the free amine .

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the hydroxyoctyl chain.

    t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removable with strong acid.

    Carboxybenzyl (Cbz) carbamate: Contains a benzyl group and removable using catalytic hydrogenation.

Uniqueness: Benzyl (8-hydroxyoctyl)carbamate is unique due to its long hydroxyoctyl chain, which can impart different physical and chemical properties compared to other carbamates. This feature can be advantageous in specific synthetic applications where steric hindrance or solubility is a concern .

Properties

IUPAC Name

benzyl N-(8-hydroxyoctyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c18-13-9-4-2-1-3-8-12-17-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11,18H,1-4,8-9,12-14H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNSRDNJMLJVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134477-39-7
Record name benzyl N-(8-hydroxyoctyl)carbamate
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